molecular formula C26H27Br2NO B1662091 3,6-Dibromo-9-(4-octoxyphenyl)carbazole CAS No. 917773-26-3

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

Cat. No. B1662091
M. Wt: 529.3
InChI Key: PHKYODAUSDAEKX-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a solid substance . It is an important organic synthesis intermediate, often used in the field of Organic Light Emitting Diodes (OLEDs) as one of the luminescent materials .


Synthesis Analysis

The synthesis of biscarbazole derivatives, which includes 3,6-Dibromo-9-(4-octoxyphenyl)carbazole, has been studied for use in OLED technologies and related areas . The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions .


Molecular Structure Analysis

The molecular weight of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole is 529.31 . The IUPAC name is 3,6-dibromo-9-(4-(octyloxy)phenyl)-9H-carbazole . The InChI code is 1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3 .


Physical And Chemical Properties Analysis

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a solid at room temperature . It has a melting point of 78 °C . It is sealed in dry storage at room temperature .

Safety And Hazards

The safety information for 3,6-Dibromo-9-(4-octoxyphenyl)carbazole includes a GHS07 pictogram and a warning signal word . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .

properties

IUPAC Name

3,6-dibromo-9-(4-octoxyphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYODAUSDAEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30847122
Record name 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

CAS RN

917773-26-3
Record name 3,6-Dibromo-9-[4-(octyloxy)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30847122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(4-n-octyloxyphenyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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